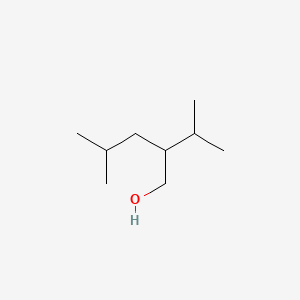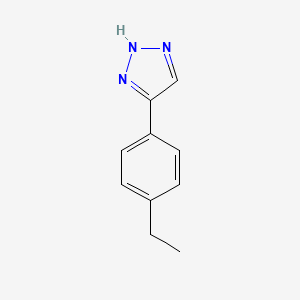![molecular formula C15H12O3 B14643654 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 51920-95-7](/img/structure/B14643654.png)
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the use of 2-hydroxy-1,4-naphthoquinones as starting materials . The synthetic routes include:
Multi-component reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Thermal cyclization with enamines: This method uses heat to induce the formation of the naphthofuran ring.
Oxidative cycloaddition with enol ethers: This approach employs oxidizing agents to facilitate the cycloaddition reaction.
Transition-metal catalysis: This method uses metals such as palladium to catalyze the reaction.
Strong-base or strong-oxidant promoted thermal cyclization: These methods use either strong bases or oxidants to drive the cyclization process.
Analyse Des Réactions Chimiques
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include mercury(II) oxide, iodine, and palladium catalysts . The major products formed from these reactions are various naphthofuran derivatives .
Applications De Recherche Scientifique
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antitumor and antiviral properties.
Medicine: It is being investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:
- 2,3-Dihydronaphtho[1,2-b]furan-4,5-dione
- 2,3-Dihydronaphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-c]furan-1,3-dione
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropenyl group, which imparts distinct reactivity and biological effects .
Propriétés
Numéro CAS |
51920-95-7 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-prop-1-en-2-yl-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-6,12H,1,7H2,2H3 |
Clé InChI |
ZDMOREUAQLXRCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


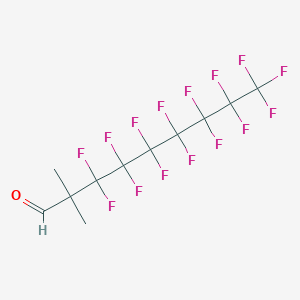
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
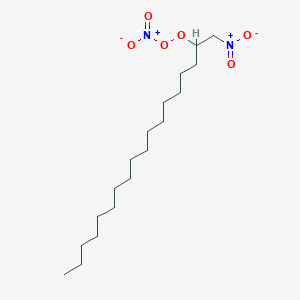
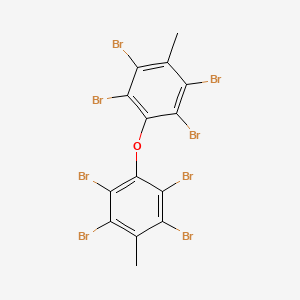

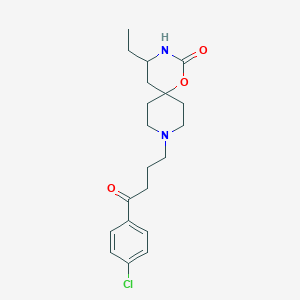
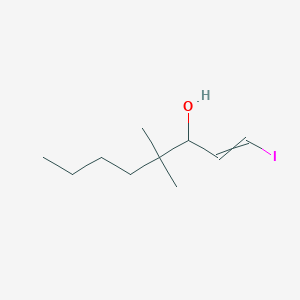
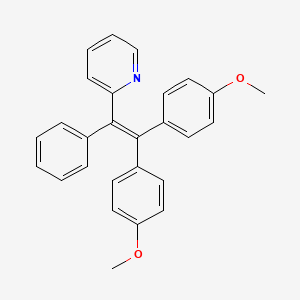
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
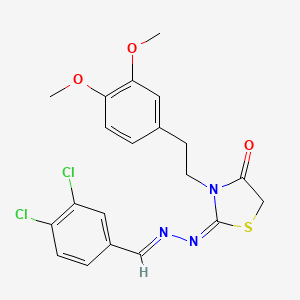
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
